REACTION_CXSMILES
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C([OH:5])CCC.N1C=[CH:10][CH:9]=[CH:8][CH:7]=1.Cl[C:13]([O:15][CH:16]([CH3:27])[CH2:17][C:18]([CH3:26])([O:20][O:21][C:22]([CH3:25])([CH3:24])[CH3:23])[CH3:19])=[O:14]>C(OCC)C>[C:13](=[O:5])([O:14][CH2:7][CH2:8][CH2:9][CH3:10])[O:15][CH:16]([CH3:27])[CH2:17][C:18]([CH3:26])([O:20][O:21][C:22]([CH3:25])([CH3:24])[CH3:23])[CH3:19]
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Name
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|
Quantity
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0.11 mol
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Type
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reactant
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Smiles
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C(CCC)O
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Name
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|
Quantity
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0.1 mol
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Type
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reactant
|
Smiles
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N1=CC=CC=C1
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Name
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|
Quantity
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0 (± 1) mol
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Type
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solvent
|
Smiles
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C(C)OCC
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Name
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1,3-dimethyl-3-(t-butylperoxy)butyl chloroformate
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Quantity
|
0.1 mol
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Type
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reactant
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Smiles
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ClC(=O)OC(CC(C)(OOC(C)(C)C)C)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was added a solution of 27.0 g
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Type
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ADDITION
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Details
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The reaction temperature was controlled at 15°±1° C during the addition
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Name
|
|
Type
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|
Smiles
|
C(OC(CC(C)(OOC(C)(C)C)C)C)(OCCCC)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |